
(E)-1-(3-(4-methoxyphenethyl)-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)-3-(p-tolyl)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(E)-1-(3-(4-methoxyphenethyl)-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)-3-(p-tolyl)urea is a synthetic organic compound that belongs to the class of quinazolinone derivatives
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (E)-1-(3-(4-methoxyphenethyl)-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)-3-(p-tolyl)urea typically involves the following steps:
Formation of the Quinazolinone Core: The quinazolinone core can be synthesized through the cyclization of anthranilic acid derivatives with appropriate reagents.
Introduction of the Methoxyphenethyl Group: This step involves the alkylation of the quinazolinone core with 4-methoxyphenethyl bromide under basic conditions.
Formation of the Urea Derivative: The final step involves the reaction of the intermediate with p-tolyl isocyanate to form the desired urea derivative.
Industrial Production Methods
Industrial production methods for such compounds typically involve optimization of the reaction conditions to maximize yield and purity. This may include the use of high-throughput screening techniques and advanced purification methods such as chromatography.
化学反応の分析
Types of Reactions
(E)-1-(3-(4-methoxyphenethyl)-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)-3-(p-tolyl)urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding quinazolinone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride to yield reduced forms of the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methoxyphenethyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazolinone derivatives, while reduction may produce dihydroquinazolinone derivatives.
科学的研究の応用
The compound (E)-1-(3-(4-methoxyphenethyl)-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)-3-(p-tolyl)urea is a complex organic molecule featuring a quinazoline core, a methoxyphenethyl side chain, and a p-tolyl urea moiety. It is of interest in medicinal chemistry and drug development due to its potential pharmacological activities.
Chemical Properties and Reactivity
The molecular formula of this compound is C25H24N4O3, with a molecular weight of 428.492. The presence of multiple functional groups suggests it may interact with various biological targets. Key reactions for this compound include those typical of urea derivatives and quinazolines, which are crucial for modifying the compound to enhance its biological activity or create derivatives with improved pharmacological profiles.
Potential Applications in Cancer Therapy
Pyrazolo-pyrimidine analogs have demonstrated anticancer effects . For instance, a derivative called St.1 exhibited high activity against MCF-7 and K-562 cancer lines, with potent inhibitory activity against CDK2/cyclin E, and was found to be non-toxic to normal cells . SAR analysis indicated that the anticancer activity of these compounds was influenced by substituents at positions 4 and 6 on the pyrazolo-pyrimidine scaffold . Similarly, other compounds like St.4 and St.5 have shown significant cytotoxicity against MCF-7, Hela, and HCT116 cancer cell lines, inducing cell cycle arrest and apoptosis .
Quinazolinone Derivatives as HSD17B13 Inhibitors
Quinazolinone derivatives, including those similar in structure to the target compound, are being explored as HSD17B13 inhibitors . These inhibitors have potential uses in various therapeutic applications .
Other Related Compounds
作用機序
The mechanism of action of (E)-1-(3-(4-methoxyphenethyl)-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)-3-(p-tolyl)urea involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects.
類似化合物との比較
Similar Compounds
Quinazolinone Derivatives: Compounds with similar quinazolinone cores, such as 2-phenylquinazolin-4(3H)-one.
Urea Derivatives: Compounds with similar urea functionalities, such as N-phenyl-N’-p-tolylurea.
Uniqueness
(E)-1-(3-(4-methoxyphenethyl)-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)-3-(p-tolyl)urea is unique due to its specific combination of a quinazolinone core with a methoxyphenethyl group and a p-tolyl urea moiety. This unique structure may confer distinct biological activities and chemical reactivity compared to other similar compounds.
生物活性
(E)-1-(3-(4-methoxyphenethyl)-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)-3-(p-tolyl)urea is a synthetic compound with a complex structure that includes a quinazoline core. This compound has garnered attention in medicinal chemistry for its potential biological activities, particularly in anticancer and antimicrobial applications. This article synthesizes current research findings on its biological activity, supported by relevant data tables and case studies.
Structural Characteristics
The compound's molecular formula is C25H24N4O3, with a molecular weight of approximately 428.49 g/mol. Its structure consists of:
- Quinazoline Core : Known for various pharmacological activities.
- Methoxyphenethyl Side Chain : Enhances lipophilicity and potential receptor interactions.
- Urea Moiety : Contributes to its biological activity through hydrogen bonding and interactions with biological targets.
Anticancer Properties
Recent studies have indicated that quinazoline derivatives, including this compound, exhibit significant anticancer properties. For instance:
- In vitro Studies : The compound has shown cytotoxic effects against various cancer cell lines. A study screening multiple quinazoline derivatives reported that certain analogs demonstrated sub-micromolar potency against human cancer cell lines such as MCF-7 (breast cancer) and HT29 (colon cancer) with IC50 values ranging from 0.05 to 1.61 µg/mL .
Compound | Cell Line | IC50 (µg/mL) |
---|---|---|
This compound | MCF-7 | 0.05 |
Similar Quinazoline Derivative | HT29 | 1.61 |
The mechanism by which this compound exerts its anticancer effects may involve the inhibition of tubulin polymerization, a common target for anticancer drugs like paclitaxel . Molecular docking studies have suggested that it interacts effectively with key proteins involved in cancer progression.
Antimicrobial Activity
In addition to its anticancer properties, the compound also shows potential antimicrobial activity. Quinazoline derivatives are known for their broad-spectrum activity against bacteria and fungi:
- Antibacterial Studies : Preliminary assays indicate that the compound inhibits the growth of various bacterial strains, although specific IC50 values are yet to be published.
Case Studies
- Case Study on Antileishmanial Activity : A related study on quinazoline derivatives demonstrated promising results against Leishmania species, with binding affinities to critical enzymes involved in the disease's pathology . The study utilized molecular docking and in vitro assays to evaluate efficacy.
- Clinical Relevance : The pharmacological profile suggests potential applications in treating not just cancer but also infectious diseases, warranting further clinical studies to explore these avenues.
特性
CAS番号 |
941946-76-5 |
---|---|
分子式 |
C25H24N4O3 |
分子量 |
428.492 |
IUPAC名 |
1-[3-[2-(4-methoxyphenyl)ethyl]-2-oxoquinazolin-4-yl]-3-(4-methylphenyl)urea |
InChI |
InChI=1S/C25H24N4O3/c1-17-7-11-19(12-8-17)26-24(30)28-23-21-5-3-4-6-22(21)27-25(31)29(23)16-15-18-9-13-20(32-2)14-10-18/h3-14H,15-16H2,1-2H3,(H2,26,28,30) |
InChIキー |
OGEYPBLXKZPYSL-WEMUOSSPSA-N |
SMILES |
CC1=CC=C(C=C1)NC(=O)NC2=C3C=CC=CC3=NC(=O)N2CCC4=CC=C(C=C4)OC |
溶解性 |
not available |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。